molecular formula C21H26N2O2S B2617299 (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421483-39-7

(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2617299
CAS No.: 1421483-39-7
M. Wt: 370.51
InChI Key: OOUMKCGDXLVFBC-UHFFFAOYSA-N
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Description

The compound (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone features a piperidine ring substituted with a (pyridin-2-ylthio)methyl group at the 4-position, linked via a methanone bridge to a 4-isopropoxyphenyl moiety. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)25-19-8-6-18(7-9-19)21(24)23-13-10-17(11-14-23)15-26-20-5-3-4-12-22-20/h3-9,12,16-17H,10-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMKCGDXLVFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.

    Thioether Linkage Formation: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a halomethyl piperidine derivative.

    Final Coupling Step: The isopropoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with an isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with a variety of biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of neurology and oncology.

Industry

In industrial research, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exerts its effects is likely multifaceted, involving interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyridine ring may bind to enzyme active sites. The thioether linkage and isopropoxyphenyl group can further modulate these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The target compound shares a piperidin-1-yl methanone core with multiple analogs, but differences in substituents critically influence its physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Piperidine Substituent Aryl Group Key Functional Groups Reference
Target Compound 4-((pyridin-2-ylthio)methyl) 4-isopropoxyphenyl Thioether, isopropoxy -
Compound 74 4-(3-((3-(trifluoromethyl)pyridin-2-yl)thio)benzyl) 3-methoxyphenyl Thioether, trifluoromethyl, methoxy
Compound (4-Methylphenyl) (4-methylpiperidin-1-yl)methanone 4-methylpiperidin-1-yl 4-methylphenyl Methyl
MK45 (RTC6) 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl Thiophen-2-yl Chloro, trifluoromethyl

Key Observations :

  • Thioether Linkage : The target compound’s pyridin-2-ylthio group enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to methyl or chloro substituents in analogs .

Physicochemical and Electronic Properties

Computational studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone revealed that electron-donating groups (e.g., methoxy, methyl) lower the HOMO-LUMO gap, enhancing polarizability and nonlinear optical (NLO) properties .

Table 2: Estimated Physicochemical Properties
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) HOMO-LUMO Gap (eV)
Target Compound 396.5 ~3.5 <0.1 (low) ~4.2 (estimated)
Compound 74 561.6 ~3.8 <0.05 -
Compound 261.4 ~2.5 0.3 5.1

Biological Activity

(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, with the CAS number 1421483-39-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S with a molecular weight of 370.5 g/mol. The structure includes an isopropoxyphenyl group and a piperidine moiety linked through a thioether connection to a pyridine ring, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyridine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances this activity.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented, where certain thiazole-integrated derivatives demonstrated effective protection against seizures in animal models . The structure-activity relationship (SAR) suggests that modifications in the phenyl or piperidine groups can significantly influence anticonvulsant efficacy.

The biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or ion channels involved in seizure activity and microbial resistance.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features contribute to enhanced bioactivity.

Study 2: Anticonvulsant Testing

A study involving animal models assessed the anticonvulsant effects of structurally related compounds. The findings revealed that certain modifications in the side chains significantly increased the protective effects against induced seizures. This suggests that this compound could be further explored for its therapeutic potential in epilepsy treatment.

Data Table: Summary of Biological Activities

Activity Type Related Compounds MIC (mg/mL) Efficacy
AntimicrobialPiperidine Derivatives0.0039 - 0.025High
AnticonvulsantThiazole DerivativesN/AModerate

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